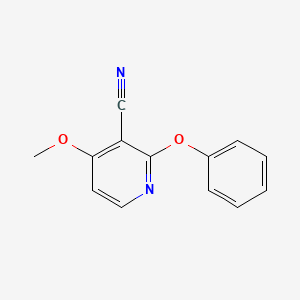

1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamoyl compounds are derivatives of carbamic acid and have the general formula R2NCOOH . They play a crucial role in biochemical processes, particularly in the metabolism of proteins and nucleic acids . N-Carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are enzymes that hydrolyze the amide bond of the carbamoyl group in D- or L-N-carbamoyl-amino acids, respectively, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .

Mecanismo De Acción

Mode of Action

The compound likely interacts with CPS1 by transferring an ammonia molecule to a molecule of bicarbonate that has been phosphorylated by a molecule of ATP . The resulting carbamate is then phosphorylated with another molecule of ATP, forming carbamoyl phosphate .

Biochemical Pathways

The compound is involved in the urea cycle , a series of biochemical reactions in the liver that convert ammonia into urea . The urea is then excreted by the kidneys. This process is crucial for removing excess ammonia, a toxic byproduct of protein metabolism, from the body .

Result of Action

The primary result of the compound’s action is the reduction of ammonia levels in the body . By facilitating the conversion of ammonia to urea, the compound helps to prevent the toxic accumulation of ammonia . This is particularly important in conditions where CPS1 is deficient, leading to pronounced hyperammonemia and potential health risks .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity can be modulated by dietary factors . Additionally, a functional circadian clock, known to modulate CPS1 expression, is required for the compound’s induction of CPS1 under certain conditions

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Direcciones Futuras

There are several potential future directions for research on 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. One area of focus could be on developing more potent and selective inhibitors of p53, in order to increase its efficacy as a cancer treatment. Another area of focus could be on studying the compound's effects on other signaling pathways and cellular processes, in order to gain a better understanding of its mechanism of action. Finally, research could also focus on developing more effective delivery methods for this compound, in order to improve its bioavailability and reduce potential side effects.

Métodos De Síntesis

The synthesis of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several steps, starting with the reaction of 2,5-dimethylpyrrole with ethyl oxalyl chloride to form an oxalyl derivative. This is then reacted with ammonia to form the carbamoyl derivative, which is then treated with hydrochloric acid to form this compound. The final product is obtained through recrystallization and purification.

Aplicaciones Científicas De Investigación

1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have potential therapeutic applications in cancer treatment. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

IUPAC Name |

1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4-3-6(7(12)13)5(2)11(4)10-8(9)14/h3H,1-2H3,(H,12,13)(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXOTYHJAIKUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)N)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)

![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)